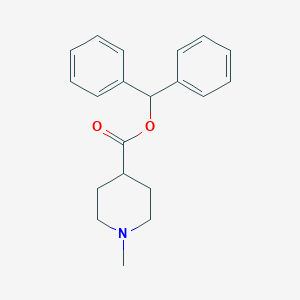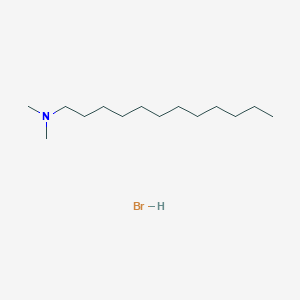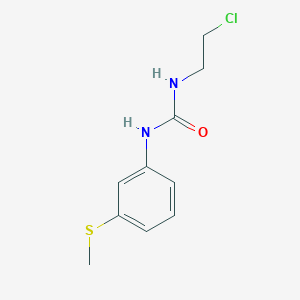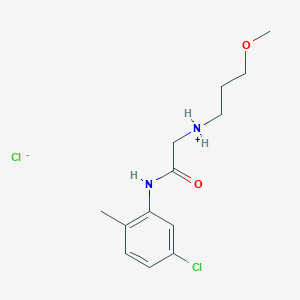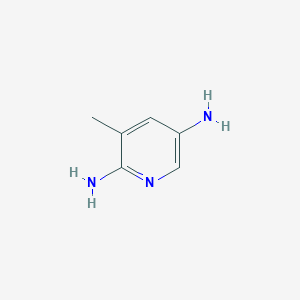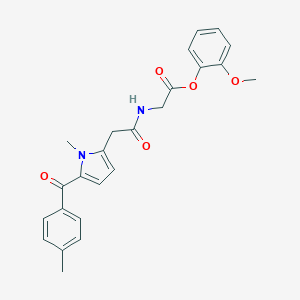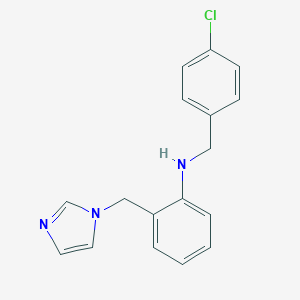
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, also known as CLB or Clonidine, is a widely studied chemical compound with various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine involves its binding to alpha-2 adrenergic receptors in the central nervous system. This binding results in the inhibition of norepinephrine release, which leads to a decrease in sympathetic nervous system activity. This decrease in activity can result in various physiological effects, including decreased heart rate, decreased blood pressure, and decreased anxiety.
Efectos Bioquímicos Y Fisiológicos
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has various biochemical and physiological effects on the body. It can lead to a decrease in heart rate, blood pressure, and anxiety. It can also lead to an increase in sedation and pain relief. These effects make N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine a useful compound for the treatment of various medical conditions, including hypertension, anxiety, and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has several advantages and limitations when used in lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that it can have off-target effects, which can complicate experimental results. Additionally, the use of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine in lab experiments may not accurately reflect its effects in vivo, which can limit its usefulness.
Direcciones Futuras
There are several future directions for research on N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. One direction is to investigate its potential use in the treatment of opioid addiction. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been shown to reduce withdrawal symptoms in opioid-dependent individuals, suggesting that it may be useful as a treatment for addiction. Another direction is to investigate its potential use in the treatment of anxiety and depression. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of these conditions. Finally, further research is needed to better understand the off-target effects of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine and how they may impact its use in lab experiments and clinical settings.
Conclusion:
In conclusion, N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine is a well-studied chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has the potential to be a useful compound for the treatment of various medical conditions, and further research is needed to fully understand its potential.
Métodos De Síntesis
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine can be synthesized in several ways, including the reaction of 4-chlorobenzyl chloride with 2-(1H-imidazol-1-ylmethyl)aniline in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-chlorobenzylamine with 2-(1H-imidazol-1-ylmethyl)chloride in the presence of a base. These methods result in the formation of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine as a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been extensively studied for its various scientific research applications. It is commonly used as an alpha-2 adrenergic receptor agonist, which means it activates these receptors in the body. This activation can lead to a decrease in sympathetic nervous system activity, resulting in various physiological effects.
Propiedades
Número CAS |
102432-74-6 |
|---|---|
Nombre del producto |
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine |
Fórmula molecular |
C17H16ClN3 |
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-2-(imidazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C17H16ClN3/c18-16-7-5-14(6-8-16)11-20-17-4-2-1-3-15(17)12-21-10-9-19-13-21/h1-10,13,20H,11-12H2 |
Clave InChI |
XSEISCCZWTVSRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)NCC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=CN=C2)NCC3=CC=C(C=C3)Cl |
Otros números CAS |
102432-74-6 |
Sinónimos |
4-CIMBA N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



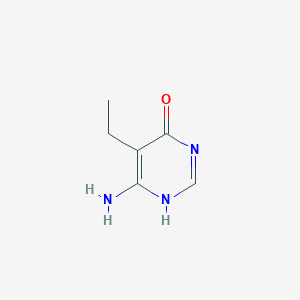
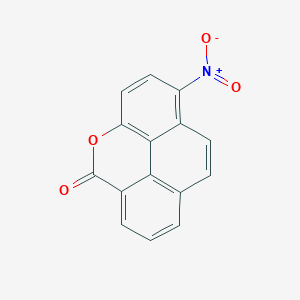
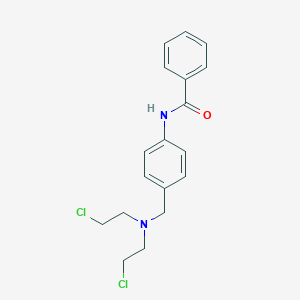
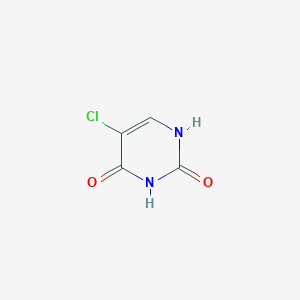
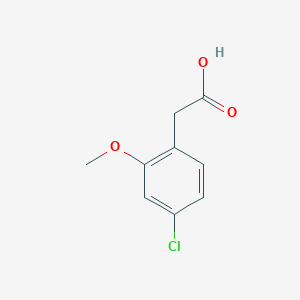


![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
